2,5-Dichloro-4-ethyl-1-nitrobenzene
Description
2,5-Dichloro-4-ethyl-1-nitrobenzene (CAS: 1481-68-1) is a substituted nitrobenzene derivative featuring a nitro group (-NO₂) at position 1, chlorine atoms at positions 2 and 5, and an ethyl (-C₂H₅) substituent at position 4. This compound belongs to a class of halogenated nitroaromatics, which are widely used as intermediates in organic synthesis, agrochemicals, and pharmaceuticals. Its molecular formula is C₈H₇Cl₂NO₂, with a molecular weight of 220.06 g/mol.
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
1,4-dichloro-2-ethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3 |
InChI Key |
UKKPUHZRGLNAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The following table summarizes critical structural and computational properties of 2,5-Dichloro-4-ethyl-1-nitrobenzene and its closest analogs:
| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | 1481-68-1 | C₈H₇Cl₂NO₂ | 1-NO₂; 2,5-Cl; 4-C₂H₅ | 220.06 | ~2.9 |
| 1-Chloro-2,4-difluoro-3-nitrobenzene | 1151767-58-6 | C₆H₂ClF₂NO₂ | 1-Cl; 2,4-F; 3-NO₂ | 193.54 | ~2.7 |
| 1,3-Dichloro-2,4-difluoro-5-nitrobenzene | 15952-70-2 | C₆HCl₂F₂NO₂ | 1,3-Cl; 2,4-F; 5-NO₂ | 228.98 | ~3.1 |
| Methyl 2,5-dichloro-4-nitrobenzoate | 63105-61-3 | C₈H₅Cl₂NO₄ | 1-COOCH₃; 2,5-Cl; 4-NO₂ | 250.03 | 2.9 |
Key Observations :
- Substituent Effects : The ethyl group in this compound introduces steric bulk and electron-donating inductive effects, contrasting with the electron-withdrawing fluorine or ester groups in analogs .
- LogP Trends : Lipophilicity remains comparable (~2.7–3.1) across analogs due to dominant contributions from halogen and nitro groups.
- Reactivity : The ester group in Methyl 2,5-dichloro-4-nitrobenzoate (CAS 63105-61-3) enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to the ethyl-substituted compound .
Physicochemical and Functional Comparisons
Solubility and Stability :
- This compound: Limited water solubility (<1 mg/mL) but stable under ambient conditions due to the absence of hydrolyzable groups.
- Fluorinated Analogs (e.g., 1151767-58-6): Higher polarity from fluorine substituents improves solubility in polar aprotic solvents (e.g., DMSO) but reduces thermal stability .
- Methyl 2,5-dichloro-4-nitrobenzoate : The ester group increases solubility in organic solvents (e.g., dichloromethane) but introduces susceptibility to hydrolysis under acidic/basic conditions .
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